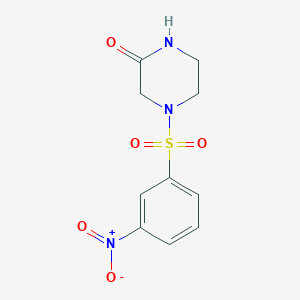

4-(3-Nitrobenzenesulfonyl)piperazin-2-one

Description

BenchChem offers high-quality 4-(3-Nitrobenzenesulfonyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrobenzenesulfonyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)sulfonylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5S/c14-10-7-12(5-4-11-10)19(17,18)9-3-1-2-8(6-9)13(15)16/h1-3,6H,4-5,7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPIGHVJMVXBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Piperazine and Sulfonamide Moieties in Bioactive Compounds

The combination of piperazine (B1678402) and sulfonamide moieties creates a versatile scaffold that has been extensively explored in drug discovery. Both functional groups are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds. nbinno.com

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure imparts several advantageous properties to a drug candidate. nih.gov Its nitrogen atoms can be easily modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.com The piperazine nucleus is a key component in drugs with a broad spectrum of therapeutic applications. nih.gov

The sulfonamide group (-S(=O)₂-NR₂) is another cornerstone of medicinal chemistry. researchgate.net Since the discovery of sulfonamide antibiotics, this functional group has been incorporated into drugs targeting a vast range of diseases. Sulfonamides are known to be involved in various biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects. researchgate.netnih.gov The hybridization of piperazine and sulfonamide moieties has led to the development of novel compounds with significant antioxidant and enzyme inhibition properties. nih.gov

| Moiety | Therapeutic Applications | Examples of Drugs/Derivatives |

|---|---|---|

| Piperazine | Antipsychotic, Antidepressant, Anxiolytic, Anticancer, Antiviral, Antihypertensive | Clozapine, Vortioxetine, Buspirone, Imatinib, Sildenafil |

| Sulfonamide | Antibacterial, Anti-inflammatory, Antitumor, Diuretic, Hypoglycemic, Antiviral | Sulfamethoxazole, Celecoxib, Darunavir, Hydrochlorothiazide |

The Significance of the Piperazin 2 One Core in Pharmaceutical R&d

The piperazin-2-one (B30754) skeleton is a derivative of piperazine (B1678402) that features a carbonyl group at the second position, forming a cyclic amide (a lactam). This core is recognized as a privileged structure in medicinal chemistry and is a component of various natural products and synthetic compounds with significant biological activity. thieme-connect.com Its value is particularly noted for its peptidomimetic properties, which arise from the specific positioning of its heteroatoms. thieme-connect.com

The piperazin-2-one scaffold serves as a versatile building block for creating diverse molecular architectures. Researchers have developed numerous synthetic methods to produce piperazin-2-one derivatives, highlighting its importance in combinatorial chemistry and drug discovery programs. thieme-connect.comresearchgate.net These derivatives have been investigated for a range of therapeutic applications. For instance, certain trisubstituted piperazin-2-one derivatives have shown activity against adenoviruses. More recently, piperazinone derivatives have been designed and synthesized as potential anti-HIV agents. researchgate.net

| Piperazin-2-one Derivative Class | Reported Biological Activity | Key Research Finding |

|---|---|---|

| Trisubstituted Piperazin-2-ones | Anti-adenoviral | Demonstrated inhibition of adenovirus replication. |

| Phenylalanine derivatives with terminal indole (B1671886)/benzene (B151609) | Anti-HIV | Some compounds showed moderate anti-HIV-1 activity, with several showing a preference for HIV-2 inhibition. researchgate.net |

| General Piperizinones | Scaffolds for peptidomimetics | The specific arrangement of heteroatoms makes the core valuable for mimicking peptide structures. thieme-connect.com |

Contextualization of 4 3 Nitrobenzenesulfonyl Piperazin 2 One

General Synthetic Routes to Substituted Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic methods for its preparation. bohrium.comthieme-connect.com These strategies often focus on efficiently creating the heterocyclic ring and allowing for diverse substitutions.

Nucleophilic substitution is a cornerstone of piperazine and piperazin-2-one synthesis. The nitrogen atoms in the piperazine ring are inherently nucleophilic, making them amenable to reactions with a wide range of electrophiles. Common methods for creating N-substituted piperazines include Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reactions for N-aryl derivatives, and nucleophilic substitution on alkyl halides or reductive amination for N-alkyl derivatives. mdpi.com

In the context of piperazin-2-ones, cascade reactions involving double nucleophilic substitution have emerged as an efficient strategy. bohrium.comresearchgate.net For instance, a one-pot process utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford substituted piperazinones in good yields, forming three new bonds in a single operation. thieme-connect.comresearchgate.netdntb.gov.ua This method introduces two points of diversity, making it suitable for creating libraries of compounds for drug discovery. thieme-connect.comdntb.gov.ua The mechanism often involves the initial displacement of a chloride by a primary amine, followed by a series of metal-catalyzed steps. bohrium.com

Various strategies have been developed to assemble the piperazin-2-one ring. These methods can be classified based on the bonds being formed during the key cyclization step. researchgate.net Traditional approaches often use amino acids and 1,2-diamines as starting materials, though these can require multiple steps. researchgate.net

More contemporary and efficient methods include:

Tandem Reactions: A tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine provides a convenient route to N-substituted piperazinones. researchgate.net

Asymmetric Catalysis: To access chiral piperazin-2-ones, asymmetric catalytic methods have been developed. These include the iridium- or palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones. acs.orgdicp.ac.cn Another approach is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to yield 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org

Metal-Promoted Cascade Reactions: As mentioned, cascade processes using substrates like chloro allenylamides provide a powerful tool for building the ring system while simultaneously introducing substituents. thieme.de

Intramolecular Diamination: Palladium-catalyzed aerobic intermolecular 1,2-diamination of conjugated dienes represents another modern strategy for the regio- and chemoselective synthesis of piperazinones. researchgate.net

Specific Synthesis of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one

The synthesis of the title compound, 4-(3-Nitrobenzenesulfonyl)piperazin-2-one, involves the functionalization of a pre-formed piperazin-2-one ring.

The most direct pathway for the synthesis of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one is the nucleophilic substitution reaction between piperazin-2-one and 3-nitrobenzenesulfonyl chloride. In this reaction, the secondary amine at the N4 position of the piperazin-2-one ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. Common bases for this type of transformation include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. acs.org The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being commonly employed.

Optimizing the synthesis of sulfonamides like 4-(3-Nitrobenzenesulfonyl)piperazin-2-one is key to achieving high yields and purity. Several factors must be considered:

Stoichiometry: The molar ratio of the reactants is important. Using a slight excess of the sulfonyl chloride can drive the reaction to completion, but may lead to purification challenges. Conversely, an excess of the piperazin-2-one could be used if the sulfonyl chloride is more valuable.

Base: The choice and amount of base can significantly impact the reaction rate and side product formation. A sufficient amount of base (at least one equivalent) is necessary to scavenge the generated HCl.

Temperature: These reactions are often performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

Synthetic Approaches to Closely Related Nitrobenzenesulfonyl-Piperazine/Piperazinone Analogues

The synthetic methodology for 4-(3-Nitrobenzenesulfonyl)piperazin-2-one can be readily adapted to produce a wide array of structurally related analogues. These analogues are often synthesized to explore structure-activity relationships in medicinal chemistry. acs.org

The general synthetic scheme involves reacting a piperazine or piperazinone core with various commercially available nitro-substituted benzenesulfonyl chlorides. acs.org Key variations can be introduced at three main points:

The Piperazine/Piperazinone Core: Starting with substituted piperazin-2-ones (e.g., with alkyl or aryl groups on the carbon atoms of the ring) will lead to different analogues.

The Linker/Substituent at N1: If starting with a piperazine, a substituent can be introduced at one nitrogen atom before the sulfonylation of the other nitrogen. For example, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamides has been synthesized by first preparing 1-benzhydrylpiperazine (B193184) and then reacting it with various amino acid linkers, followed by treatment with a nitrobenzenesulfonyl chloride. acs.orgacs.org

The Nitrobenzenesulfonyl Moiety: The position and number of nitro groups on the benzenesulfonyl chloride can be varied. Analogues with 2-nitro, 4-nitro, and 2,4-dinitro substitutions have been synthesized and studied. acs.orgacs.org

The table below illustrates the synthesis of several nitrobenzenesulfonyl-piperazine analogues, showcasing the versatility of the synthetic approach.

| Compound Name | Piperazine Precursor | Sulfonyl Chloride Reagent | Reported Yield |

|---|---|---|---|

| N-(3-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-2-nitrobenzene Sulfonamide | 3-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-oxopropan-1-amine | 2-Nitrobenzenesulfonyl chloride | 53% |

| (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(1-((2-Nitrophenyl)sulfonyl)piperidin-3-yl) Methanone | (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(piperidin-3-yl)methanone | 2-Nitrobenzenesulfonyl chloride | 57% |

| N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)2,4-dinitrobenzene Sulfonamide | 2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethan-1-amine | 2,4-Dinitrobenzenesulfonyl chloride | 40% |

| 2-[4-(4-Chloro-2-nitrobenzenesulfonyl)piperazin-1-yl]pyrimidine | 1-(Pyrimidin-2-yl)piperazine | 4-Chloro-2-nitrobenzenesulfonyl chloride | Not specified |

Data adapted from ACS Omega, 2021 and BLDpharm. acs.orgacs.orgbldpharm.com

This modular approach allows for the systematic synthesis of diverse libraries of nitrobenzenesulfonyl-piperazine and -piperazinone analogues for biological evaluation. acs.org

Preparation of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

A prominent synthetic route involves the creation of hybrid molecules where a nitrobenzenesulfonamide group is coupled with a benzhydrylpiperazine moiety, often through an amino acid linker. nih.govresearchgate.netacs.org This multi-step synthesis is designed to produce a series of novel compounds with potential biological activity. nih.govacs.org

The general synthesis begins with the reduction of appropriately substituted benzophenones using a reducing agent like sodium borohydride (B1222165) to form the corresponding benzhydryl alcohols. acs.orgacs.org These alcohols are then converted to their chloride derivatives through dehydroxy-chlorination with thionyl chloride. Subsequent reaction with piperazine yields the key 1-benzhydrylpiperazine intermediates. acs.orgacs.org

These intermediates are then coupled with various Boc-protected amino acids. The coupling reaction is typically facilitated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). acs.orgacs.org Following the successful coupling, the Boc (tert-Butoxycarbonyl) protecting group is removed from the amino acid linker using an acid, commonly trifluoroacetic acid (TFA), to yield the corresponding amine derivatives. acs.org

The final step is the sulfonylation of these amines. The amine derivatives are treated with commercially available nitro-substituted benzenesulfonyl chlorides (such as 2-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or 2,4-dinitrobenzenesulfonyl chloride) using a base like DIPEA to afford the target benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. acs.orgacs.org The synthesized products are typically purified using column chromatography. acs.org This synthetic approach has been shown to produce the desired hybrids in good to excellent yields. nih.govacs.orgacs.org

Table 1: Synthesis Steps for Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Substituted Benzophenones | Sodium Borohydride | Benzhydryl Alcohols |

| 2 | Benzhydryl Alcohols | Thionyl Chloride | Benzhydryl Chlorides |

| 3 | Benzhydryl Chlorides | Piperazine | 1-Benzhydrylpiperazines |

| 4 | 1-Benzhydrylpiperazines, Boc-protected Amino Acids | HATU, DIPEA | Boc-protected Amide Derivatives |

| 5 | Boc-protected Amide Derivatives | Trifluoroacetic Acid (TFA) | Amine Derivatives |

Synthesis of Nitrobenzenesulfonyl-Functionalized Piperazine-2-Acetic Acid Esters

The synthesis of piperazine-2-acetic acid esters functionalized with a nitrobenzenesulfonyl (Ns) group provides a core scaffold that is valuable in medicinal chemistry. nih.govresearchgate.net A concise synthetic route has been developed to construct 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids. nih.govresearchgate.net

This method begins with the conversion of an N-Boc protected amino acid, such as (S)-alanine, into a β-ketoester via a Masamune condensation reaction. nih.gov The resulting β-ketoester then undergoes reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to produce a 2,3-substituted 1,4-diamine. nih.gov

To create the key precursor for the piperazine ring, the newly formed amine group in the 1,4-diamine is protected. This is achieved by reacting it with 2-nitrobenzenesulfonyl chloride (2-NsCl) or 4-nitrobenzenesulfonyl chloride (4-NsCl) to afford the nosylated intermediate. nih.gov It has been noted that in some cases, the use of 4-NsCl is successful where 2-NsCl is not. nih.gov The final step involves an annulation protocol, where the nosylated precursor is treated with a reagent like bromoethyldiphenylsulfonium triflate, which facilitates the cyclization to form the desired substituted piperazine-2-acetic acid ester. nih.gov This approach highlights the challenges in controlling reactivity in densely functionalized molecules, as alternative cyclization pathways, such as the formation of a five-membered lactam, can occur under different conditions. nih.gov

Diversification Strategies for Structural Modifications on the Core Scaffold

The piperazine ring is a versatile scaffold that allows for extensive structural modifications to develop new bioactive molecules. researchgate.net Diversification of the 4-(3-nitrobenzenesulfonyl)piperazin-2-one core can be achieved through several synthetic strategies, primarily focusing on N-alkylation or N-arylation at the unsubstituted nitrogen of the piperazine ring and modifications on the aromatic ring of the nitrobenzenesulfonyl group.

One of the most common methods for modifying the piperazine scaffold is N-alkylation. mdpi.com This can be accomplished through nucleophilic substitution reactions using various alkyl halides or sulfonates. mdpi.com Another powerful technique is reductive amination, which involves reacting the piperazine nitrogen with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This method is widely used in the synthesis of numerous piperazine-containing drugs. mdpi.com

Further diversification can be introduced by altering the substituents on the aryl portion of the scaffold. For instance, introducing fluorine atoms can significantly impact biological activity. nih.gov Modifications can also involve synthesizing analogues with different substitution patterns on the nitrobenzenesulfonyl ring. The use of various sulfonyl chlorides, such as 2-nitro, 4-nitro, or 2,4-dinitro derivatives, during the synthesis is a direct way to achieve this. acs.org Additionally, click chemistry approaches, such as the copper(I)-catalyzed cycloaddition to form 1,2,3-triazoles, can be employed to attach diverse heterocyclic moieties to the piperazine scaffold, further expanding the chemical space for drug discovery. researchgate.netnih.gov These strategies allow for the creation of large libraries of compounds with varied physicochemical properties and biological activities. researchgate.net

Antimycobacterial Activity Investigations

The search for novel antituberculosis agents has led to the exploration of various chemical scaffolds, including those related to 4-(3-Nitrobenzenesulfonyl)piperazin-2-one. These studies assess the ability of these compounds to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

A number of studies have demonstrated the potent in vitro activity of piperazine-containing analogues against the virulent Mycobacterium tuberculosis H37Rv strain. For instance, a series of molecular hybrids integrating piperazine, substituted-benzofuran, amino acids, and a 2,4-dinitrobenzenesulfonamide scaffold were synthesized and evaluated. nih.gov Several of these hybrid compounds exhibited significant inhibitory activity, with some demonstrating a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL. nih.gov Another study on 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives also reported potent activity against Mycobacterium tuberculosis H37Ra, with one compound showing an MIC of 0.008 µM. nih.gov Similarly, benzothiazinone derivatives incorporating a piperazinone moiety showed anti-M. tb activity with an MIC of 13 nM. nih.gov Furthermore, sulfonyl hydrazones and 1,2,3-thiadiazole-based hydrazone derivatives have shown significant MIC values ranging from 0.07 to 0.32 µM against the H37Rv strain. mdpi.com

Table 1: Antimycobacterial Activity of Selected Analogues Against M. tuberculosis

| Compound Class | M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Piperazine-benzofuran dinitrobenzenesulfonamide hybrids (e.g., 4a, 4c, 4j) | H37Rv | 0.78 µg/mL | nih.gov |

| Piperazine-benzofuran dinitrobenzenesulfonamide hybrids (e.g., 4d–f, 4o) | H37Rv | 1.56 µg/mL | nih.gov |

| 4-Carbonyl piperazine substituted 1,3-benzothiazin-4-one (Compound 8h) | H37Ra | 0.008 µM | nih.gov |

| Cyclopentyl piperazinone benzothiazinone (Compound 1a) | H37Ra | 13 nM | nih.gov |

| 4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone (Compound 3d) | H37Rv | 0.0730 µM | mdpi.com |

| Sulfonyl hydrazone (Compound 5k) | H37Rv | 0.0716 µM | mdpi.com |

Comparative Analysis with Standard Antituberculosis Agents

The efficacy of these novel analogues is often benchmarked against existing first-line antituberculosis drugs to assess their potential for further development. In the study of piperazine-benzofuran dinitrobenzenesulfonamide hybrids, compounds with an MIC of 0.78 µg/mL were found to be superior in potency to ethambutol, a standard antituberculosis agent, which had an MIC of 1.56 µg/mL in the same assay. nih.gov Other compounds from the same series were found to be equally active as ethambutol. nih.gov Similarly, a study on sulfonyl hydrazone derivatives found that the most active compounds demonstrated MICs comparable to that of isoniazid, another critical first-line anti-TB drug. mdpi.com

Studies on Mycobacterial Growth Inhibition

The primary method for evaluating the antimycobacterial activity of these compounds is through the determination of their MIC, which represents the lowest concentration of the compound that inhibits the visible growth of mycobacteria. nih.govmdpi.com The mechanism of growth inhibition for some related compounds involves targeting essential pathways in the bacteria. For example, nitro-containing compounds like nitrobenzothiazinones are known to inhibit decaprenylphosphoryl-beta-d-ribose 2′-oxidase (DprE1), an enzyme critical for the synthesis of the mycobacterial cell wall. nih.gov Other compounds, such as plumbagin (B1678898) derivatives, have been shown to inhibit mycobacterial growth by targeting the menaquinone biosynthesis pathway, which is essential for electron transport and respiration in both rapidly growing and latent mycobacteria. nih.govresearchgate.net The inhibition of these vital cellular processes ultimately prevents the proliferation of the bacteria.

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. The inhibition of specific CA isoforms is a validated therapeutic strategy for several diseases. Consequently, benzenesulfonamide (B165840) derivatives, including analogues of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one, have been extensively studied as CA inhibitors.

Potency Against Human Carbonic Anhydrase Isoforms (e.g., hCA I, hCA II)

Analogues featuring the sulfonamide group have been evaluated for their inhibitory activity against various human (h) CA isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II. A study on pyrazolo[4,3-c]pyridine sulfonamides revealed that several compounds were more potent than the standard inhibitor Acetazolamide (AAZ) against hCA I. mdpi.com Another investigation into N-((4-sulfamoylphenyl)carbamothioyl) amides showed that many of the compounds displayed strong inhibition against hCA I, hCA II, and hCA VII, with inhibitory constants (Kᵢ) in the low nanomolar range, often surpassing the activity of Acetazolamide. mdpi.com For example, against hCA II, these compounds showed Kᵢ values ranging from 5.3 to 384.3 nM, compared to 12.5 nM for Acetazolamide. mdpi.com

Table 2: Inhibition Constants (Kᵢ) of Selected Analogues Against Human Carbonic Anhydrases

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | Source |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM | 5.3–384.3 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1f) | < AAZ Kᵢ | > AAZ Kᵢ | mdpi.com |

| Acetazolamide (Reference) | 250 nM | 12.5 nM | mdpi.com |

Activity Against Bacterial Carbonic Anhydrases (e.g., Vibrio cholerae CAs)

Targeting bacterial CAs is being explored as a novel antibacterial strategy. nih.govnih.gov Benzenesulfonamide derivatives have shown potent inhibitory activity against CAs from pathogenic bacteria, including Vibrio cholerae (VchCAs), the agent responsible for cholera. nih.govnih.gov A library of para- and meta-benzenesulfonamides demonstrated strong inhibition against VchαCA, with one cyclic urea (B33335) derivative showing a nanomolar inhibition constant (Kᵢ = 4.7 nM) and high selectivity over human isoforms. nih.govnih.gov Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported good activity against VchCAβ, with Kᵢ values of 355.8 nM and 466.6 nM for the two most active compounds, which is comparable to the reference drug Acetazolamide (Kᵢ = 451 nM). mdpi.com These findings highlight the potential of these compounds to act as selective inhibitors of bacterial CAs.

Implications of Inhibition Profiles for Antimicrobial Agent Development

The core structure of 4-(3-nitrobenzenesulfonyl)piperazin-2-one, which combines a piperazine ring with a nitrobenzenesulfonyl moiety, represents a promising scaffold in the development of new antimicrobial agents. Research into analogous structures has revealed that these chemical features are pivotal for antibacterial and antitubercular activities. The inhibition profiles of these analogues offer significant insights for future drug design, particularly in combating multidrug-resistant pathogens. nih.gov

The piperazine nucleus is a common feature in many pharmacologically active compounds, and its derivatives have been extensively studied for antimicrobial properties. researchgate.netijbpas.com Studies on various piperazine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijcmas.comijpras.com For instance, certain novel piperazine derivatives have shown potent bactericidal effects, with some compounds like RL-308 proving particularly effective against Shigella flexineri and Methicillin-resistant S. aureus (MRSA). ijcmas.com

Furthermore, the nitrobenzenesulfonamide portion of the molecule plays a crucial role. Studies on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown that the substitution pattern on the benzene ring significantly influences biological activity. Specifically, compounds with a 2,4-dinitrobenzenesulfonamide group were identified as the most potent analogues against Mycobacterium tuberculosis H37Rv strain. researchgate.netacs.org This suggests that electron-withdrawing groups on the phenyl ring of the sulfonamide enhance the antimicrobial effect. acs.org In contrast, analogues with 2-nitro or 4-nitrobenzenesulfonamide (B188996) substitutions were found to be less potent. acs.org This highlights a clear structure-activity relationship (SAR) where the position and number of nitro groups are critical for efficacy. nih.gov

The hybridization of these pharmacophores—combining the piperazine scaffold with other moieties like quinoline (B57606) or thiazole—has also yielded compounds with significant antibacterial potency. nih.govnih.gov For example, some disubstituted piperazines were found to be more potent than the reference drug ampicillin (B1664943) against MRSA. nih.gov These findings underscore the value of the piperazine and nitrobenzenesulfonyl scaffolds in developing new chemical entities to address the challenge of antimicrobial resistance. nih.govnih.gov The consistent antibacterial and antitubercular activity observed across a range of analogues suggests that the 4-(3-Nitrobenzenesulfonyl)piperazin-2-one framework is a strong candidate for further optimization and development as an antimicrobial agent.

Table 1: Antimicrobial Activity of Selected Piperazine and Nitrobenzenesulfonamide Analogues

| Compound/Analogue Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide hybrids | Mycobacterium tuberculosis H37Rv | Exhibited excellent antituberculosis activity. | researchgate.net, acs.org |

| Benzhydrylpiperazine-coupled 2-nitro/4-nitrobenzenesulfonamide hybrids | Mycobacterium tuberculosis H37Rv | Found to be less potent than 2,4-dinitro analogues. | acs.org |

| Piperazine Derivative RL-308 | Shigella flexineri, S. aureus, MRSA | Showed potent bactericidal activity with low MIC values. | ijcmas.com |

| Disubstituted Piperazines (e.g., Compound 3k) | Listeria monocytogenes, MRSA, E. coli, P. aeruginosa | Compound 3k was the most potent; several compounds were more potent than ampicillin against MRSA. | nih.gov |

| Quinazolinone-Piperazine Hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Demonstrated impressive antibacterial and antifungal properties. | ijpras.com |

Other Observed Biological Interactions and Modulatory Effects (e.g., T-type Calcium Channel Modulation)

Beyond antimicrobial activities, the piperazine scaffold present in 4-(3-nitrobenzenesulfonyl)piperazin-2-one is known to interact with various other biological targets, including ion channels. nih.gov A significant area of investigation for piperazine-based compounds is their modulatory effect on T-type calcium channels, which are crucial regulators of neuronal excitability and are implicated in conditions like neuropathic pain. frontiersin.orgnih.gov

T-type calcium channels, particularly the Cav3.2 subtype, are considered important targets for the development of new analgesics. nih.govembopress.org It has been established that certain compounds containing a piperazine core can act as potent blockers of these channels. nih.gov For example, a series of derivatives built around a diphenyl methyl-piperazine pharmacophore were synthesized and tested for their effects on Cav3.2 channels. One derivative, compound 10e, was identified as a potent blocker of Cav3.2, Cav3.1, and Cav3.3 channels, and its administration in preclinical models provided relief from inflammatory pain. nih.gov This demonstrates the potential of the piperazine moiety to confer T-type calcium channel inhibitory activity.

This divergence in activity underscores a key principle in medicinal chemistry: subtle changes in a molecule's periphery can lead to significant shifts in its pharmacological profile. While some piperazine analogues are effective T-type calcium channel modulators with potential applications in pain management, the specific class of nitrobenzenesulfonamide piperazine derivatives may be more suited for development as antimicrobial agents. researchgate.netacs.orgnih.gov

Table 2: Biological Interactions of Selected Piperazine Analogues

| Compound/Analogue Class | Biological Target | Observed Effect | Implication | Reference(s) |

|---|---|---|---|---|

| Diphenyl methyl-piperazine derivatives (e.g., 10e) | T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) | Potent channel blockade. | Potential for development as analgesics for inflammatory pain. | nih.gov |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | Cav3.2 T-type calcium channels | No inhibition observed. | Activity is directed towards other targets (e.g., antimicrobial). | researchgate.net, acs.org |

Structure Activity Relationship Sar Elucidation of 4 3 Nitrobenzenesulfonyl Piperazin 2 One and Its Derivatives

Influence of Substitutions on the Nitrobenzenesulfonyl Moiety

Modifications to the nitrobenzenesulfonyl portion of the molecule have been shown to significantly impact biological activity. Key areas of investigation include the position of the nitro group, the addition of other electron-withdrawing groups, and the introduction of halogens.

Positional Effects of the Nitro Group on Biological Activity

The placement of the nitro (NO₂) group on the benzene (B151609) ring is a critical determinant of a compound's biological efficacy. mdpi.comnih.gov The nitro group is a potent electron-withdrawing moiety that influences the electronic properties and polarity of the molecule, which in turn affects its interaction with biological targets. nih.govresearchgate.netsvedbergopen.com

While the parent compound features a nitro group at the meta- (3-) position, studies on related nitrobenzenesulfonamide hybrids have shown that altering this position can modulate activity. For instance, in a series of compounds tested for antimycobacterial activity, derivatives with the nitro group at the ortho- (2-) or para- (4-) positions were found to be less potent than their 2,4-dinitro counterparts. acs.org This suggests that the specific electronic distribution and steric profile conferred by the 3-nitro substitution, or multiple substitutions, are crucial for optimal interaction with the target. In other classes of molecules, such as chalcones, the position of the nitro group has also been shown to be pivotal, with ortho- and para-substituted compounds exhibiting distinct anti-inflammatory and vasorelaxant activities, respectively. mdpi.com Translocation of the nitro group in some active compounds can lead to a decrease in activity. nih.gov

Impact of Additional Electron-Withdrawing Groups on the Phenyl Ring (e.g., 2,4-dinitro)

Enhancing the electron-withdrawing nature of the phenyl ring by adding a second nitro group has proven to be a successful strategy for increasing potency in related scaffolds. In studies of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids against Mycobacterium tuberculosis, derivatives featuring a 2,4-dinitrobenzenesulfonamide (B1250028) moiety were consistently the most potent analogues. acs.org These compounds exhibited superior activity compared to those with a single nitro group at either the 2- or 4-position. acs.org

| Compound | Substitution Pattern | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| Analog Series 1 | 2-Nitro | >25 |

| Analog Series 2 | 4-Nitro | >25 |

| Analog Series 3 | 2,4-Dinitro | 0.78 - 1.56 |

Data adapted from studies on nitrobenzenesulfonamide hybrids, demonstrating the superior potency of 2,4-dinitro derivatives. acs.org

Role of Halogenation (e.g., fluorine) on Efficacy

The introduction of halogen atoms, such as fluorine (F), chlorine (Cl), or bromine (Br), is a widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. researchgate.net Halogenation can alter a molecule's lipophilicity, metabolic stability, and electronic profile. researchgate.net

In the context of related sulfonamides, the strategic placement of a halogen can enhance therapeutic action. nih.gov For example, replacing hydrogen atoms with fluorine on an associated benzhydryl piperazine (B1678402) moiety was explored as a strategy to potentially increase biological activity. acs.org The introduction of halogens can lead to more favorable interactions with protein targets and improve membrane permeability. nih.gov In some series of bioactive compounds, bromine substitution has been noted to enhance antibacterial activity. nih.gov This suggests that halogenating the nitrobenzenesulfonyl ring of 4-(3-nitrobenzenesulfonyl)piperazin-2-one could be a viable approach to improving its biological profile.

Structural Modifications on the Piperazin-2-one (B30754) Ring and Linker Regions

Effects of Alkyl, Aryl, and Heterocyclic Substitutions on the Piperazine/Piperazinone Core

The piperazine ring is a common feature in many biologically active compounds, and substitutions on its nitrogen atoms are crucial for defining activity and selectivity. mdpi.comfrontiersin.org

Aryl Substitutions: Attaching different aryl groups to the piperazine core can dramatically influence biological activity. Studies on arylpiperazine derivatives have shown that substitutions on the phenyl ring, including their position (ortho, meta, para), impact receptor binding and functional activity. frontiersin.orgnih.gov For instance, in one series, ortho-substituted phenyl groups led to strong cytotoxic activities. mdpi.com In another study, replacing a larger naphthalene (B1677914) moiety with a smaller benzene ring was found to eliminate inhibitory effects, highlighting the importance of the size and nature of the aryl group. frontiersin.org

Heterocyclic Substitutions: Incorporating heterocyclic rings, such as indole (B1671886), onto the piperazine moiety has been shown to yield compounds with high receptor affinity. nih.gov Research on dopamine (B1211576) receptor ligands demonstrated that the piperazine N-substitution can accommodate various substituted indole rings. The specific point of attachment and the type of linker (e.g., amide vs. methylene) between the piperazine and the heterocycle were found to be critical for maintaining high affinity and selectivity. nih.gov

Other Substitutions: A variety of other groups have been explored. Large, bulky groups like a benzhydryl substituent on the piperazine ring have been incorporated into potent antitubercular agents. acs.org In other studies on piperazin-2-one-based structures, the addition of trifluoromethyl groups resulted in significant effects on cell viability, demonstrating the impact of smaller, electron-withdrawing alkyl groups. nih.gov

| Compound | Key Structural Feature | Dopamine D3 Receptor Affinity (Ki, nM) |

|---|---|---|

| (-)-10e | Indole ring via amide linker | 0.57 |

| (+)-10e | Indole ring via amide linker (enantiomer) | 3.73 |

| 10b | Indole ring via methylene (B1212753) linker | 3.87 |

| 22 | Indole ring directly attached to piperazine | 2.00 |

Data adapted from a study on arylpiperazine derivatives, showing how linker type and stereochemistry of heterocyclic substituents affect receptor affinity. nih.gov

Contribution of Linker Characteristics (e.g., amino acid linkers) to Activity

The piperazine ring itself often acts as a rigid linker within a larger molecule, influencing the spatial orientation of pharmacophoric groups. nih.govnih.gov When additional linkers are used to connect substituents to the piperazine core, their characteristics play a vital role. The composition and length of a linker can affect solubility, rigidity, and the molecule's protonation state at physiological pH. semanticscholar.org

For example, the use of an amide linker versus a more flexible methylene linker to connect a heterocyclic moiety to a piperazine core has been shown to alter receptor binding affinity. nih.gov However, the impact of a linker is highly context-dependent. In a study on nitrobenzenesulfonamide hybrids that incorporated amino acid linkers, no direct impact of the linker on antituberculosis activity was observed. acs.org This finding underscores that while linkers are a critical design element, their contribution to biological activity must be evaluated on a case-by-case basis for each specific molecular scaffold and biological target.

Broader SAR Trends in Related Sulfonamide and Piperazine-Containing Scaffolds

The structure-activity relationship (SAR) of 4-(3-nitrobenzenesulfonyl)piperazin-2-one can be inferred by examining the broader trends of its constituent chemical scaffolds: sulfonamides and piperazines. Both moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable physicochemical and biological properties. nih.govnih.gov

Sulfonamide Scaffold:

The sulfonamide group is a versatile functional group integral to numerous drugs, including antimicrobials, anticancer, and anti-inflammatory agents. nih.govnih.govhilarispublisher.com SAR studies on sulfonamides are extensive and have established several key principles for biological activity, particularly in the context of antibacterial agents where they act as antifolates by inhibiting dihydropteroate (B1496061) synthase (DHPS). nih.gov

Key SAR features of the sulfonamide scaffold include:

Core Structure: The sulfanilamide (B372717) skeleton is generally considered the minimum structural requirement for antibacterial activity. pharmacy180.com The sulfur atom must be directly attached to the benzene ring. pharmacy180.com

Amino Group: A free aromatic amino group, typically para to the sulfonamide group, is crucial for activity. Shifting this group to the ortho or meta position results in a loss of antibacterial potency. pharmacy180.com This amino group can be modified into a prodrug form that is converted to the active amine in vivo. pharmacy180.com

Aromatic Ring: The benzene ring is a critical component. Its replacement with other ring systems or the introduction of additional substituents often leads to decreased or abolished activity. pharmacy180.com

N1-Substitution: The nature of the substituent on the N1 nitrogen of the sulfonamide group significantly influences the activity. Electron-rich heterocyclic substituents, in particular, have been shown to yield highly potent derivatives. pharmacy180.com

In a study on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, researchers investigated their antimycobacterial activity. The preliminary minimum inhibitory concentration (MIC) data revealed that derivatives with a 2,4-dinitrobenzenesulfonamide moiety were more potent than the corresponding 2-nitro or 4-nitro derivatives, highlighting the impact of the nitro group's position and number on the benzene ring. nih.gov

Table 1: Antimycobacterial Activity of Selected Nitrobenzenesulfonamide Derivatives against Mtb H37Rv Strain nih.gov

| Compound | Substitution on Benzenesulfonamide (B165840) | MIC (μg/mL) |

|---|---|---|

| 7e | 2-Nitro | 12.5 |

| 7h | 2,4-Dinitro | 0.78 |

| 7n | 4-Nitro | >25 |

Piperazine Scaffold:

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is found in numerous drugs across various therapeutic areas, including oncology and neurology. nih.govmdpi.com Its prevalence is due to its unique characteristics: the nitrogen atoms can be easily modified, which allows for the modulation of a compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Key SAR insights related to the piperazine scaffold:

Versatility and Modularity: The piperazine moiety is considered a versatile building block. Its basic nitrogens play a crucial role in interacting with biological targets and can be functionalized to fine-tune activity and selectivity. hilarispublisher.comresearchgate.net

Physicochemical Properties: The inclusion of a piperazine ring often improves the solubility and basicity of a molecule, which can enhance its pharmacokinetic profile. nih.gov

Biological Activity: Arylpiperazines, in particular, have been a focus of cancer research. Studies have shown that the nature of the aryl group substituted on the piperazine nitrogen is critical for cytotoxic activity. For example, in one series of compounds, a phenyl ring at the 4-position of the piperazine conferred stronger cytotoxic activity against LNCaP cells compared to benzyl (B1604629) or pyridine (B92270) groups at the same position. mdpi.com

In the development of anxiolytic and antidepressant-like agents, different substitutions on a piperazine scaffold led to varied biological effects. Two derivatives, LQFM211 and LQFM213, showed the desired anxiolytic and antidepressant-like effects, whereas a structurally similar derivative, LQFM214, did not. nih.gov This underscores how subtle structural modifications to the groups attached to the piperazine ring can significantly alter the pharmacological profile. nih.gov

Emerging Research Frontiers and Future Perspectives for 4 3 Nitrobenzenesulfonyl Piperazin 2 One

Rational Design and Synthesis of Enhanced Analogues with Optimized Biological Profiles

The rational design of analogues based on the 4-(3-nitrobenzenesulfonyl)piperazin-2-one scaffold is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. Research into related nitrobenzenesulfonamide and piperazine (B1678402) structures demonstrates the potential for creating derivatives with significant therapeutic effects.

A common approach involves molecular hybridization, where distinct pharmacophores are combined to create a single molecule with an improved biological profile. nih.gov For instance, studies on a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown promising activity against Mycobacterium tuberculosis (Mtb). nih.govacs.org In these studies, researchers systematically modified three parts of the hybrid scaffold: the benzhydrylpiperazine core, an amino acid linker, and the nitrobenzene (B124822) sulfonamide moiety to establish a structure-activity relationship (SAR). nih.gov

The position and number of nitro groups on the benzene (B151609) ring have been shown to be critical for activity. Derivatives with a 2,4-dinitrobenzenesulfonamide (B1250028) group were found to be more potent against Mtb than their corresponding 2-nitro or 4-nitro counterparts. acs.org This suggests that the electron-withdrawing properties of the nitro groups play a crucial role in the compound's mechanism of action. acs.org Further modifications, such as introducing fluorine atoms to the benzhydryl group or varying the amino acid linker, have been explored to fine-tune the biological activity, although these changes did not always lead to significant improvements in potency. acs.orgacs.org

The synthesis of such analogues typically involves multi-step processes. A general synthetic route might include the reaction of a substituted piperazine with a nitro-substituted benzenesulfonyl chloride. nih.gov For example, commercially available nitro-substituted benzene sulfonyl chloride can be reacted with amine derivatives to yield the final sulfonamide products. nih.gov

The table below summarizes the antitubercular activity of selected nitrobenzenesulfonamide analogues, illustrating the impact of structural modifications on their biological profile.

| Compound | Structural Moieties | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|---|

| 7e | 1-(Bis(4-fluorophenyl)methyl)piperazine + 2-Nitrobenzenesulfonyl | >25 | nih.gov |

| 7f | 1-(Bis(4-fluorophenyl)methyl)piperazine + 4-Nitrobenzenesulfonyl | >25 | nih.gov |

| 7h | N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl) + 2,4-Dinitrobenzenesulfonyl | 0.78 | nih.gov |

| 7l | N-(3-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl) + 2,4-Dinitrobenzenesulfonyl | 0.78 | nih.gov |

Identification of Novel Biological Targets and Mechanisms of Action

Identifying the specific molecular targets and understanding the mechanism of action of 4-(3-nitrobenzenesulfonyl)piperazin-2-one and its analogues are crucial for their development as therapeutic agents. While the direct targets of the title compound are not yet fully elucidated, research on structurally related molecules provides valuable insights into potential biological activities.

The piperazine ring is a well-known pharmacophore present in numerous clinically used drugs, targeting a wide range of biological systems. nih.gov The anthelmintic action of piperazine, for example, is mediated through its agonist effects on inhibitory GABA (γ-aminobutyric acid) receptors in parasites. wikipedia.orgdrugbank.com This leads to hyperpolarization of nerve endings and a subsequent flaccid paralysis of the worm, allowing it to be expelled from the host. drugbank.com

Furthermore, sulfonamide derivatives are known to act as inhibitors of various enzymes. mdpi.com A prominent example is their ability to inhibit carbonic anhydrases, enzymes that are overexpressed in certain tumors, making them a target for anticancer therapies. mdpi.com The pyrazolo[4,3-e] acs.orgnih.govnih.govtriazine sulfonamides, for instance, have been investigated for their cytotoxic effects against breast cancer cell lines. nih.gov Studies on these compounds revealed that they can induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov

In the context of antitubercular agents, the nitrobenzenesulfonamide hybrids showed excellent activity against M. tuberculosis H37Rv strain but did not inhibit T-type calcium channels, indicating a different mechanism of action. nih.govacs.org The precise target within the mycobacterium remains a subject for further investigation.

Application of Advanced Computational Methodologies in Accelerating Discovery

Advanced computational methodologies, including molecular docking and molecular dynamics simulations, are powerful tools for accelerating the drug discovery process. These in silico techniques can predict how a molecule binds to a biological target, elucidate the mechanism of action, and guide the rational design of more potent analogues.

For classes of compounds containing piperazine and sulfonamide moieties, computational studies have been instrumental. For example, molecular docking has been used to study how piperazine-based compounds bind to the sigma 1 receptor (S1R), a protein implicated in various neurological disorders. nih.govnih.gov These studies helped identify crucial amino acid residues that interact with the ligands, providing a basis for structure-based optimization. nih.gov

In another study, molecular modeling was used to investigate how sulfonyl piperazine-integrated triazole conjugates bind to the colchicine (B1669291) binding site of tubulin, a protein essential for cell division. rsc.org This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis, which explains the observed anticancer activity. rsc.org Similarly, docking studies on piperazinyl-methyl-3(2H)pyridazinone derivatives were performed against EGFR and VEGFR-2, two key molecular targets in cancer therapy, to understand their binding modes. researchgate.net

These examples highlight the potential of applying computational methods to 4-(3-nitrobenzenesulfonyl)piperazin-2-one. By building a homology model of potential targets or using existing crystal structures, molecular docking could predict its binding affinity and orientation. This information would be invaluable for designing new analogues with improved biological profiles and for prioritizing compounds for synthesis and biological testing.

Potential as a Biochemical Research Building Block for Complex Chemical Entities

Beyond its own potential biological activity, 4-(3-nitrobenzenesulfonyl)piperazin-2-one is a valuable building block for the synthesis of more complex chemical entities. Its structure contains several reactive sites and functional groups that can be readily modified.

The nitro group is a highly versatile functional group in organic synthesis. frontiersin.org It can be easily reduced to an amino group, which can then participate in a wide array of chemical reactions, such as amide bond formation or the synthesis of other heterocyclic systems. This transformation makes nitro compounds indispensable starting materials for pharmaceutically relevant molecules. frontiersin.org

The piperazine core is a foundational scaffold in medicinal chemistry, often used as a linker or central structure to which other functional groups are attached. nih.gov The disubstituted nitrogen atoms of the piperazine ring are key to its role in modulating selectivity and potency against various biological targets. nih.gov

The sulfonyl group also provides a handle for further chemical elaboration. The entire nitrobenzenesulfonyl moiety can act as a protecting group for one of the piperazine nitrogens while the other is modified, and it can be cleaved under specific conditions.

The table below outlines the key structural features of 4-(3-nitrobenzenesulfonyl)piperazin-2-one and their potential applications in synthetic chemistry.

| Structural Moiety | Potential Synthetic Transformation | Application |

|---|---|---|

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Introduction of new substituents, formation of amides, ureas, or other heterocycles. |

| Piperazin-2-one (B30754) Core | N-alkylation/N-arylation, ring-opening reactions | Serves as a rigid scaffold or linker to connect different pharmacophores. |

| Benzenesulfonyl Group | Nucleophilic aromatic substitution (SNAr) | Modification of the aromatic ring to modulate electronic properties and binding interactions. |

| Lactam Carbonyl (C=O) | Reduction to amine, reaction with organometallics | Modification of the piperazinone ring to create new structural analogues. |

Through these transformations, 4-(3-nitrobenzenesulfonyl)piperazin-2-one can serve as a starting point for creating libraries of diverse compounds for high-throughput screening, ultimately leading to the discovery of novel therapeutic agents.

Q & A

Q. Basic Research Focus

- UHPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ = 269) and purity (>99%) using ESI/APCI ionization .

- ¹H NMR : Identify proton environments (e.g., sulfonyl-linked protons at δ 8.15 ppm in DMSO-d₆) .

- X-ray Crystallography : Resolve 3D structure using programs like WinGX for small-molecule crystallography .

What computational methods assist in studying the interaction of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like MDM2/MDM4, leveraging the nitro group’s hydrogen-bonding potential .

- QSAR Modeling : Corrogate substituent effects (e.g., sulfonyl vs. carbonyl) on bioactivity using MOE or Schrödinger Suite .

- MD Simulations : Simulate binding stability in solvated systems (e.g., GROMACS) to assess target residence time .

What storage conditions are optimal for maintaining the stability of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the sulfonyl group .

- Inert Atmosphere : For long-term storage (>6 months), seal under argon or nitrogen .

How does the nitrobenzenesulfonyl moiety influence the pharmacological profile of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving binding to nucleophilic residues (e.g., cysteine in enzyme active sites) .

- Lipophilicity : The sulfonyl group balances solubility and membrane permeability (logP ~1.5), aiding cellular uptake .

- Metabolic Stability : Resistance to CYP450-mediated degradation due to steric hindrance from the sulfonyl group .

What are the challenges in optimizing the synthetic yield of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one?

Q. Advanced Research Focus

- By-Product Formation : Competing N-alkylation can occur; mitigate using bulky bases (e.g., DBU) to favor sulfonylation .

- Scalability : Transition from batch to flow chemistry improves reproducibility and yield (e.g., 30% → 45%) .

- Purification Losses : Replace silica gel with reverse-phase HPLC for higher recovery of polar intermediates .

How can researchers validate the enantiomeric purity of 4-(3-Nitrobenzensulfonyl)piperazin-2-one derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.